2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features both bromine and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route starts with the bromination of 3-methylphenol to form 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride to produce 2-(4-bromo-3-methylphenoxy)acetyl chloride. Finally, the acyl chloride is reacted with 3-(trifluoromethyl)aniline to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromine and methyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential efficacy in various applications compared to similar compounds.
Properties
Molecular Formula |
C16H13BrF3NO2 |
---|---|
Molecular Weight |
388.18 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H13BrF3NO2/c1-10-7-13(5-6-14(10)17)23-9-15(22)21-12-4-2-3-11(8-12)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
DEYVHXUHZKVQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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